molecular formula C12H17N3O B587301 N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine CAS No. 1358054-66-6

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine

Cat. No.: B587301
CAS No.: 1358054-66-6
M. Wt: 219.288
InChI Key: HFXUSRXKBFHKMO-UHFFFAOYSA-N
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Description

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a dimethylacetamidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine typically involves the reaction of 4-acetylaminophenylamine with N,N-dimethylacetamidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

N-[4-[1-(dimethylamino)ethylideneamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXUSRXKBFHKMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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